molecular formula C20H27NO3 B1684498 Trilostane CAS No. 13647-35-3

Trilostane

Katalognummer B1684498
CAS-Nummer: 13647-35-3
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: KVJXBPDAXMEYOA-CXANFOAXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trilostane is a synthetic steroid analogue that functions as an inhibitor of 3-beta-hydroxysteroid dehydrogenase. It is primarily used in the treatment of Cushing’s syndrome, a condition characterized by excessive cortisol production. This compound has also been used in veterinary medicine to treat hyperadrenocorticism in dogs .

In Vivo

Trilostane has been used in numerous studies to investigate its effects in vivo. In a study examining the effects of this compound on the hypothalamic-pituitary-adrenal axis, this compound was found to reduce the levels of adrenocorticotropic hormone (ACTH) and cortisol in the blood. In another study, this compound was used to study the effects of the drug on the adrenal glands in rats. The results of this study showed that this compound caused a decrease in the size of the adrenal glands, as well as a decrease in the production of cortisol.

In Vitro

Trilostane has also been studied in vitro, in cell culture systems. In a study examining the effects of this compound on human adrenal cells, this compound was found to inhibit the synthesis of cortisol and other steroid hormones. In another study, this compound was used to study its effects on the production of prostaglandins in rat liver cells. The results of this study showed that this compound caused a decrease in the production of prostaglandins.

Wirkmechanismus

Trilostane exerts its effects by inhibiting the enzyme 3-beta-hydroxysteroid dehydrogenase, which is involved in the biosynthesis of cortisol and other steroids. By blocking this enzyme, this compound reduces the production of cortisol, thereby alleviating the symptoms of Cushing’s syndrome. The inhibition of this enzyme also affects the synthesis of other steroid hormones, including aldosterone and adrenal androgens .

Similar Compounds:

    Mitotane: An adrenocorticolytic agent used in the treatment of adrenal gland disorders.

    Ketoconazole: An antifungal agent that also inhibits steroidogenesis.

    Metyrapone: An inhibitor of 11-beta-hydroxylase used in the diagnosis and treatment of adrenal insufficiency.

Comparison: this compound is unique in its mechanism of action as a competitive inhibitor of 3-beta-hydroxysteroid dehydrogenase. Unlike mitotane, which causes necrosis of the adrenal cortex, this compound does not damage the adrenal gland and allows for reversible inhibition of steroidogenesis. Compared to ketoconazole and metyrapone, this compound is more selective in its inhibition of steroid biosynthesis, making it a preferred choice for the treatment of Cushing’s syndrome and hyperadrenocorticism .

Biologische Aktivität

Trilostane has been found to have a number of biological activities. In a study examining the effects of this compound on the hypothalamic-pituitary-adrenal axis, this compound was found to reduce the levels of ACTH and cortisol in the blood. In another study, this compound was found to inhibit the synthesis of prostaglandins in rat liver cells. This compound has also been found to have anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In a study examining the effects of this compound on the hypothalamic-pituitary-adrenal axis, this compound was found to reduce the levels of ACTH and cortisol in the blood. In another study, this compound was found to inhibit the synthesis of prostaglandins in rat liver cells. This compound has also been found to have anti-inflammatory and anti-cancer activities.

Vorteile Und Einschränkungen Für Laborexperimente

Trilostane has a number of advantages for laboratory experiments. This compound is a synthetic compound, so it can be easily synthesized in the laboratory. Additionally, this compound has a number of biological activities, so it can be used to study a variety of biological processes. However, this compound also has some limitations for laboratory experiments. This compound is a potent inhibitor of 3β-HSD, so it can cause significant changes in the levels of steroid hormones in the body. Additionally, this compound can have a number of side effects, so it should be used with caution in laboratory experiments.

Zukünftige Richtungen

Trilostane has a number of potential future applications. This compound could be used to study the effects of steroid hormones on the body, as well as the effects of drugs on steroid hormone production. Additionally, this compound could be used to develop new treatments for endocrine disorders. This compound could also be used to develop new drugs that target 3β-HSD and other enzymes involved in steroid hormone biosynthesis. Finally, this compound could be used to develop new treatments for cancer and other diseases.

Wissenschaftliche Forschungsanwendungen

Trilostane has a wide range of scientific research applications:

Safety and Hazards

Trilostane can cause skin irritation and serious eye irritation. It is also suspected of damaging fertility or the unborn child . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trilostane is synthesized from (4α,5α,17β)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-o1 as a precursor compound. The synthesis involves several steps, including the formation of the isoxazole ring and subsequent modifications to introduce the necessary functional groups .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents such as methanol and diethyl ether, and reagents like sodium methoxide and acetic acid .

Analyse Chemischer Reaktionen

Types of Reactions: Trilostane undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide in acetic acid.

    Reduction: Reagents like sodium borohydride in methanol.

    Substitution: Reagents like sodium methoxide in methanol.

Major Products: The major products formed from these reactions include modified steroids with altered functional groups, which can be used for further chemical modifications or biological studies .

Eigenschaften

IUPAC Name

(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJXBPDAXMEYOA-CXANFOAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@]45[C@@]3(CC(=C([C@H]4O5)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023706
Record name Trilostane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trilostane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.93e-02 g/L
Record name Trilostane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Trilostane produces suppression of the adrenal cortex by inhibiting enzymatic conversion of steroids by 3-beta-hydroxysteroid dehydrogenase/delta 5,4 ketosteroid isomerase, thus blocking synthesis of adrenal steroids.
Record name Trilostane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01108
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

13647-35-3
Record name Trilostane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13647-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trilostane [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013647353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trilostane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01108
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trilostane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trilostane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.743
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRILOSTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0FPV48Q5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trilostane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

264 °C
Record name Trilostane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01108
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trilostane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trilostane
Reactant of Route 2
Trilostane
Reactant of Route 3
Trilostane
Reactant of Route 4
Trilostane
Reactant of Route 5
Trilostane
Reactant of Route 6
Trilostane

Q & A

Q1: What is the primary mechanism of action of Trilostane?

A1: this compound functions as a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD). [, , ] This enzyme is crucial for the biosynthesis of various steroid hormones, including cortisol, corticosterone, and aldosterone in the adrenal glands. [, , , ]

Q2: How does this compound's inhibition of 3β-HSD affect steroid hormone production?

A2: By inhibiting 3β-HSD, this compound disrupts the conversion of pregnenolone to progesterone, a critical step in steroidogenesis. [, ] This leads to decreased production of cortisol, corticosterone, and aldosterone. [, , , ]

Q3: Does this compound affect other steroid hormones beyond cortisol and aldosterone?

A3: Yes, this compound can also impact testosterone production. In rats, it decreases testosterone levels and increases Leydig cell nuclear volume. [] In humans, while basal testosterone remains unaffected, the testosterone response to LHRH is impaired. []

Q4: Does this compound's inhibition of 3β-HSD impact other organs besides the adrenal glands?

A4: Yes, this compound's effects extend beyond the adrenal glands. Research indicates that it can influence the ovaries and placenta as well. [] In female rats, it can induce age-dependent growth rate increases, potentially by lowering circulating corticosterone levels. []

Q5: What is known about the absorption and metabolism of this compound?

A5: this compound exhibits variable absorption in both animals and humans, even when micronized formulations are used. [] A major metabolite in humans is 17-ketothis compound, which demonstrates twice the potency of this compound in inhibiting 3β-HSD. []

Q6: How long does this compound remain active in the body?

A6: The duration of cortisol suppression after a single dose of this compound is often less than 12 hours in dogs. [, ] This short duration of action may explain why some dogs benefit from twice-daily dosing. [, , ]

Q7: What are the primary clinical applications of this compound in veterinary medicine?

A7: this compound is widely used to manage pituitary-dependent hyperadrenocorticism (PDH), adrenal-dependent hyperadrenocorticism, and alopecia X in dogs. [, , , ]

Q8: Are there differences in this compound dosage recommendations based on body weight?

A8: Research suggests that dogs weighing over 30 kg might require lower this compound doses compared to smaller dogs to achieve control of PDH clinical signs. []

Q9: What are the challenges in monitoring this compound therapy in dogs?

A9: While the ACTH stimulation test is commonly used to monitor this compound therapy, its reliability has been questioned. [, , ] Research is exploring alternative monitoring methods, including pre-trilostane serum cortisol, haptoglobin levels, and liver enzyme activities. [, ]

Q10: What are the potential adverse effects of this compound treatment?

A10: While generally safe, this compound can potentially cause iatrogenic hypoadrenocorticism, a serious condition requiring immediate medical attention. [, ] Close monitoring for signs like lethargy, vomiting, and weakness is crucial, especially during the initial treatment phase. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.